

# In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: **2-Bromo-5-ethoxybenzaldehyde**

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## Abstract

**2-Bromo-5-ethoxybenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-5-ethoxybenzaldehyde**, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. A thorough understanding of these properties is essential for its effective application in research and development.

## Core Physicochemical Properties

The fundamental physical and chemical properties of **2-Bromo-5-ethoxybenzaldehyde** are crucial for its handling, storage, and use in synthetic protocols. These properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	229.07 g/mol
CAS Number	43192-32-1
Appearance	Solid
Boiling Point	298.3°C at 760 mmHg <a href="#">[1]</a>
Density	1.451 g/cm <sup>3</sup> <a href="#">[1]</a>
Storage	2-8°C, stored under inert gas <a href="#">[1]</a>

## Experimental Protocols

The synthesis of **2-Bromo-5-ethoxybenzaldehyde** is typically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The initial step involves the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the ethoxy group.

### Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate)

This protocol outlines the direct bromination of 3-hydroxybenzaldehyde.[\[2\]](#)[\[3\]](#)

#### Materials:

- 3-hydroxybenzaldehyde
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Bromine (Br<sub>2</sub>)
- n-heptane

#### Procedure:

- In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane.
- Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.[3]
- Slowly add bromine dropwise via the addition funnel, carefully controlling the rate to maintain the reaction temperature between 35-38°C.[3]
- After the addition is complete, continue to stir the reaction mixture at 35°C overnight.[3]
- Gradually cool the mixture to a temperature between -5 to 0°C over a period of 2 hours and maintain stirring for an additional hour at this temperature.[3]
- Collect the resulting precipitate by filtration using a Büchner funnel.
- Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.
- Dry the solid product under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

## Synthesis of 2-Bromo-5-ethoxybenzaldehyde

This procedure details the ethylation of 2-Bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis.[4]

Materials:

- 2-Bromo-5-hydroxybenzaldehyde
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Ethyl Iodide ( $CH_3CH_2I$ )
- Diethyl ether
- Brine solution

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxybenzaldehyde.
- Add anhydrous potassium carbonate (1.5 equivalents) to the flask.
- Add anhydrous DMF to the flask.
- Stir the resulting mixture at room temperature for 15 minutes.
- Add ethyl iodide (1.2 equivalents) dropwise to the suspension.[\[4\]](#)
- Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[\[4\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.[\[4\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude **2-Bromo-5-ethoxybenzaldehyde** by column chromatography on silica gel.

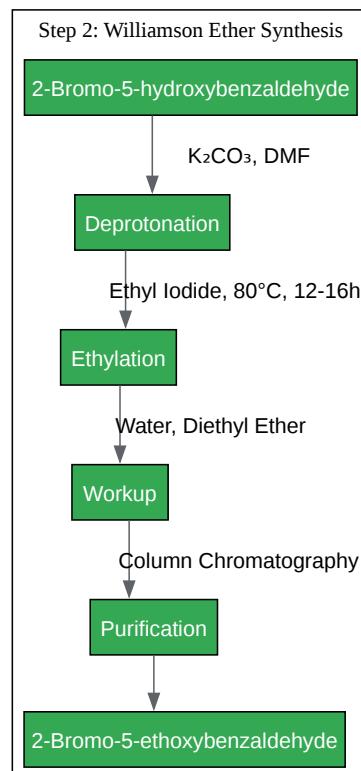
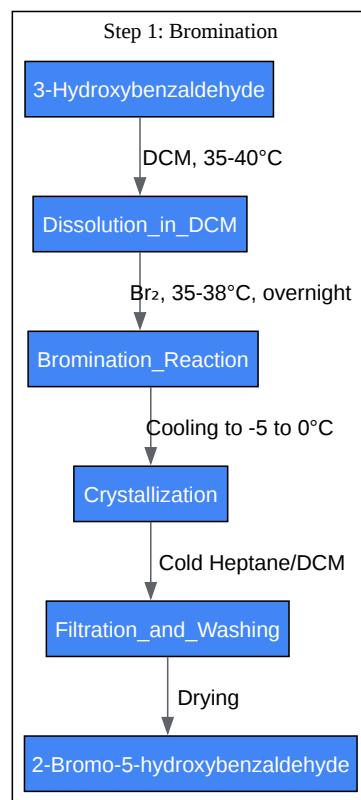
## Applications in Drug Development

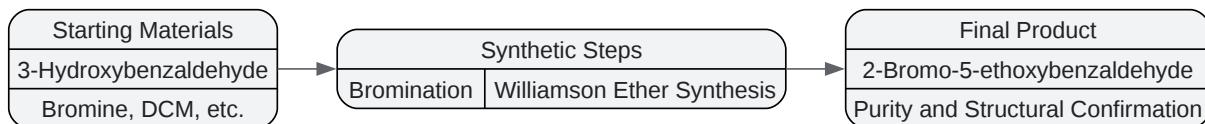
**2-Bromo-5-ethoxybenzaldehyde** is a key intermediate in the synthesis of various pharmaceutical compounds. Its precursor, 2-Bromo-5-hydroxybenzaldehyde, is notably used in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.[\[5\]](#)[\[6\]](#) This class of substituted benzaldehydes is also instrumental in developing inhibitors of B-cell lymphoma-extra large (Bcl-XL), which are investigated as potential anti-cancer agents.[\[5\]](#) The functional groups of **2-Bromo-5-ethoxybenzaldehyde** allow for various

coupling reactions and the formation of heterocyclic structures, making it a valuable component in medicinal chemistry for constructing complex bioactive molecules.[1]

## Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow for the synthesis of **2-Bromo-5-ethoxybenzaldehyde**.



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